2-Bromo-2-methylbutanoyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-methylbutanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c1-3-5(2,7)4(6)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDZHEUPZPBLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622567 | |
| Record name | 2-Bromo-2-methylbutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106265-07-0 | |
| Record name | 2-Bromo-2-methylbutanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational Chemistry and Theoretical Studies on α Bromo Acyl Systems
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, derived from the principles of quantum mechanics, can elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the reactivity of a molecule like 2-bromo-2-methylbutanoyl bromide. The presence of a bromine atom and a carbonyl group on the same carbon atom creates a unique electronic environment that is ripe for theoretical investigation.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org It is particularly well-suited for elucidating the mechanisms of reactions involving α-bromo acyl systems. DFT calculations can map out the potential energy surface of a reaction, identifying intermediates and transition states, and thereby providing a step-by-step description of the reaction pathway. For instance, in reactions of α-bromo carbonyl compounds, DFT can be used to model the formation and stability of enolate intermediates, which are crucial in many of their reactions. chemistrysteps.com The theory can also be applied to understand the influence of substituents on the reactivity of the α-carbon. While specific DFT studies on this compound are sparse, the principles derived from studies on similar molecules, such as α-bromo ketones, are directly applicable.
Transition State Modeling and Activation Energy Calculations
A key aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, allow for the precise modeling of these fleeting structures. acs.org By locating the transition state, chemists can calculate the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is invaluable for predicting reaction rates and understanding how changes in the molecular structure or reaction conditions will affect the speed of a reaction. For α-bromo acyl bromides, transition state modeling can be used to study nucleophilic substitution reactions at the carbonyl carbon or at the α-carbon, helping to predict which pathway is more favorable under different conditions. libretexts.org
Below is an illustrative data table showcasing the kind of information that could be generated from DFT calculations for a hypothetical reaction of this compound with a nucleophile.
| Transition State | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Key Bond Distances (Å) |
| TS1 | Nucleophilic attack at carbonyl C | 15.2 | C-Nu: 2.1, C=O: 1.3 |
| TS2 | SN2 at α-carbon | 22.5 | C-Nu: 2.3, C-Br: 2.2 |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemical methods are excellent for studying individual molecules and their reactions, Molecular Dynamics (MD) simulations provide a way to understand how molecules behave in a larger system, such as in a solvent or in the presence of other reactants. MD simulations model the movement of atoms and molecules over time, based on the forces between them. For this compound, MD simulations could be used to study how the molecule interacts with different solvents, which can have a significant impact on its reactivity and the stability of reaction intermediates. These simulations can also provide insights into the aggregation behavior of the molecule and how it approaches other molecules in solution, which is crucial for understanding reaction dynamics in a real-world setting.
Prediction of Reaction Outcomes and Selectivity through Computational Analysis
One of the most powerful applications of computational chemistry is the prediction of reaction outcomes and selectivity. By comparing the activation energies of different possible reaction pathways, chemists can predict which products will be formed and in what ratios. For a molecule like this compound, which has multiple reactive sites, computational analysis can be used to determine whether a nucleophile is more likely to attack the carbonyl carbon or the α-carbon. Furthermore, in cases where stereoisomers can be formed, computational methods can predict which stereoisomer will be the major product. This predictive power is of immense value in synthetic chemistry, as it allows for the rational design of experiments to achieve a desired chemical transformation.
An illustrative table for predicted selectivity in a hypothetical reaction is presented below.
| Reaction Condition | Predicted Major Product | Predicted Product Ratio |
| Polar aprotic solvent | Acyl substitution product | 95:5 |
| Nonpolar solvent | α-substitution product | 60:40 |
Note: The data in this table is illustrative and intended to demonstrate the predictive capabilities of computational analysis for this compound, based on general principles of organic reactivity.
Computational Insights into Stereochemical Induction
When a reaction can produce multiple stereoisomers, the phenomenon of stereochemical induction refers to the preferential formation of one stereoisomer over the others. Computational chemistry provides a powerful lens through which to view and understand the origins of stereochemical induction. In reactions involving α-bromo acyl systems, the presence of a chiral center can influence the stereochemical outcome of subsequent reactions. Computational models can be used to analyze the transition states leading to different stereoisomers, identifying the subtle steric and electronic interactions that favor the formation of one product over another. This understanding is critical for the development of asymmetric syntheses, where the goal is to produce a single enantiomer of a chiral molecule.
Advanced Applications of 2 Bromo 2 Methylbutanoyl Bromide and Analogues in Complex Molecular Construction
Strategic Building Blocks in Organic Synthesis
The utility of 2-bromo-2-methylbutanoyl bromide as a strategic building block stems from its ability to introduce a gem-dimethyl group adjacent to a carbonyl function, a common motif in many natural products and pharmaceuticals. acs.org The presence of the α-bromo substituent further enhances its synthetic potential, allowing for subsequent functionalization.
The synthesis of α-substituted carboxylic acid derivatives is a fundamental transformation in organic chemistry. Compounds like this compound are themselves prepared through methods such as the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the α-bromination of a carboxylic acid using bromine and a phosphorus trihalide. libretexts.orgorganic-chemistry.org Once formed, these α-bromo acyl bromides are highly reactive intermediates.
The α-bromine atom is susceptible to nucleophilic substitution, providing a gateway to a variety of α-substituted carboxylic acid derivatives. For instance, reaction with amines or alcohols can yield α-amino or α-hydroxy acids, respectively, after hydrolysis of the acyl bromide. libretexts.org The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of these substitution reactions, a factor that can be exploited in asymmetric synthesis.
A notable application of related α-haloesters is the Reformatsky reaction, where treatment with zinc metal generates an organozinc enolate. wikipedia.orgbyjus.com This enolate can then react with carbonyl compounds to form β-hydroxy esters, a powerful method for carbon-carbon bond formation. byjus.com While less common for acyl halides, this reaction highlights the synthetic versatility of the α-halo carbonyl motif.
Table 1: Examples of α-Substituted Carboxylic Acid Derivatives from α-Bromo Acyl Halides
| Nucleophile | Resulting α-Substituent | Product Class |
| Ammonia (NH₃) | -NH₂ | α-Amino acid |
| Water (H₂O) | -OH | α-Hydroxy acid |
| Alcohol (R'OH) | -OR' | α-Alkoxy acid |
| Thiol (R'SH) | -SR' | α-Thio acid |
This table illustrates the general reactivity of α-bromo acyl halides with various nucleophiles to generate diverse α-substituted carboxylic acid derivatives.
Chiral α-amino acids are the fundamental building blocks of peptides and proteins and are crucial in drug discovery. The synthesis of non-natural and sterically hindered α-amino acids is of particular interest for creating novel peptides with enhanced stability and specific conformational properties. nih.gov The direct amination of α-bromo acids, readily prepared from their corresponding acyl bromides, is a classical method for amino acid synthesis. libretexts.orgpressbooks.pub
The synthesis of enantiomerically pure α-amino acids from achiral precursors presents a significant challenge. Modern approaches often employ enantioselective methods, such as the use of chiral catalysts or auxiliaries, to control the stereochemistry of the newly formed chiral center. pressbooks.pub For example, the asymmetric hydrogenation of an enamine precursor, which could be derived from an α-keto acid obtained from the hydrolysis of an α-bromo acyl bromide, can provide access to enantiomerically enriched amino acids.
Furthermore, the gem-dimethyl substitution pattern is a key feature of lactam-constrained amino acid building blocks, which are used to induce specific secondary structures, such as β-turns, in peptidomimetics. nih.gov The development of de novo asymmetric routes to these lactam-constrained α-amino acid building blocks often involves the strategic use of highly functionalized starting materials where a gem-dimethyl group can play a crucial role in directing the stereochemical outcome of key bond-forming reactions. nih.gov
Role in Natural Product Total Synthesis
The structural motifs present in this compound are found in a variety of complex natural products. The gem-dimethyl group, in particular, is a common feature that can impart significant conformational rigidity and influence biological activity. acs.org
In the context of polycyclic systems, building blocks that can undergo intramolecular cyclizations are highly valued. The reactivity of the α-bromo acyl bromide functionality could be harnessed to initiate cyclization cascades, leading to the rapid assembly of complex polycyclic skeletons. The use of gem-dihalocyclopropanes as precursors to allylic cations that can be trapped intramolecularly provides a conceptual parallel for how a highly functionalized building block can be used to construct intricate ring systems. researchgate.net
Achieving stereocontrol is paramount in the synthesis of complex natural products. The quaternary center of this compound, while not chiral itself, is adjacent to a prochiral carbonyl group. Reactions at the carbonyl or α-position can, therefore, be influenced by chiral reagents or auxiliaries to achieve high levels of stereoselectivity.
The synthesis of enantiomerically enriched phosphonate (B1237965) analogs of amino acids, which have applications in medicinal chemistry, often relies on the stereocontrolled manipulation of functionalized building blocks. mdpi.com For example, the opening of chiral aziridines can provide access to enantiopure α- and β-amino phosphonates. mdpi.com This highlights the importance of stereocontrolled reactions in preparing building blocks for complex, biologically active molecules. The principles of asymmetric induction used in these syntheses could be applied to reactions involving this compound to generate chiral intermediates for natural product synthesis.
Precursors for Specialized Pharmaceutical Intermediates
The gem-dimethyl motif is a privileged structural element in medicinal chemistry, often contributing to enhanced metabolic stability and favorable pharmacokinetic properties. acs.org Consequently, building blocks that can efficiently introduce this group are highly sought after in the pharmaceutical industry. This compound and its derivatives are valuable precursors for such intermediates.
The introduction of a gem-dimethyl-substituted fragment can be a key step in the synthesis of novel pharmaceutical agents. For instance, the Minisci reaction, a method for the alkylation of electron-deficient heterocycles, has been explored with building blocks containing gem-difluorocycloalkyl groups, which are also of interest in medicinal chemistry. acs.orgnih.gov This demonstrates the ongoing interest in developing methods to incorporate such sterically demanding, functionalized alkyl groups into heterocyclic scaffolds common in drug molecules.
Another advanced application of related α-bromoesters is in the field of polymer chemistry. Ethyl 2-bromoisobutyrate and similar compounds are widely used as initiators for Atom Transfer Radical Polymerization (ATRP). nih.govcmu.edu ATRP is a controlled polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. These polymers have numerous applications in materials science and biomedicine, including the development of drug delivery systems, surface coatings, and advanced biomaterials. nih.gov The 2-bromo-2-methylpropanoyl group is the key initiating fragment in these polymerizations.
Q & A
Q. What are the key physicochemical properties of 2-bromo-2-methylbutanoyl bromide relevant to experimental design?
The compound (CAS RN: 20769-85-1) has a molecular weight of 229.89 g/mol, a boiling point of 36°C at 6 mmHg, and a density of 1.407 g/mL . These properties are critical for determining reaction conditions (e.g., temperature, solvent selection) and handling protocols (e.g., storage under inert atmosphere to avoid hydrolysis). Its high reactivity as an acylating agent necessitates careful control of moisture and temperature during synthesis .
Q. What synthetic routes are commonly employed to prepare this compound?
A standard method involves bromination of 2-methylbutanoyl chloride using HBr or PBr₃ under anhydrous conditions. The reaction typically proceeds at low temperatures (0–5°C) to minimize side reactions like oxidation or decomposition. Post-synthesis purification via fractional distillation under reduced pressure is recommended to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution and acyl bromide functionality .
- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretching) and ~650 cm⁻¹ (C-Br stretching) validate functional groups.
- Elemental analysis : Verify Br content matches theoretical values (34.7% by mass) .
- GC-MS : Monitor for impurities such as residual starting materials or hydrolysis products .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
The compound acts as an electrophilic partner in Suzuki-Miyaura reactions due to the labile C-Br bond. Studies using PdCl₂(dppf)·CH₂Cl₂ as a catalyst and Cs₂CO₃ as a base in aqueous toluene (80°C) show that steric hindrance from the 2-methyl group slows transmetallation, requiring optimized ligand-to-metal ratios for high yields (49–95%) . Kinetic studies suggest that electron-deficient phosphine ligands (e.g., di-1-adamantyl-n-butylphosphine) enhance oxidative addition rates .
Q. How do competing elimination and substitution pathways affect synthetic outcomes when using this reagent?
In nucleophilic acylations, the β-bromo group may undergo elimination (E2 mechanism) under basic conditions, forming α,β-unsaturated acyl bromides. To suppress this:
- Use aprotic solvents (e.g., THF, DCM) to limit base availability.
- Employ mild bases (e.g., K₂CO₃) instead of strong bases like NaOH.
- Monitor reaction progress via TLC to identify byproducts early .
Q. What strategies mitigate thermal instability during large-scale reactions involving this compound?
- Temperature control : Maintain reactions below 40°C using cooling baths.
- Inert atmosphere : Use N₂ or Ar to prevent moisture-induced hydrolysis.
- Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) reduce exothermic risks compared to homogeneous systems .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy detects decomposition intermediates .
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
Density functional theory (DFT) calculations reveal that the electron-withdrawing bromine atom increases electrophilicity at the carbonyl carbon. However, steric effects from the 2-methyl group direct nucleophilic attack preferentially to the less hindered α-position. Molecular dynamics simulations further suggest solvent polarity modulates transition-state geometries .
Methodological Recommendations
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Spill management : Neutralize spills with sodium bicarbonate and dispose of as halogenated waste .
Q. How should researchers optimize solvent systems for its reactions?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis.
- Hydrocarbon solvents (e.g., toluene) reduce side reactions but require higher temperatures.
- Co-solvent systems (e.g., THF/H₂O) balance reactivity and stability in cross-coupling reactions .
Data Contradictions and Resolutions
Q. Why do reported yields vary in Pd-catalyzed reactions using this reagent?
Discrepancies arise from differences in:
- Ligand electronic effects : Bulky ligands improve selectivity but slow reaction rates.
- Base strength : Strong bases (e.g., Cs₂CO₃) favor transmetallation but may degrade the acyl bromide.
- Moisture control : Trace water hydrolyzes the reagent to inactive carboxylic acids. Standardizing anhydrous conditions and catalyst pre-activation resolves these issues .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
